molecular formula C17H20N2O3 B5703961 N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide

N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5703961
M. Wt: 300.35 g/mol
InChI Key: RIOONPNVGQQYBX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a furan-2-ylmethyl group and a morpholin-4-ylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with furan-2-carboxaldehyde under acidic conditions to form N-(furan-2-ylmethyl)benzamide.

    Introduction of the Morpholin-4-ylmethyl Group: The N-(furan-2-ylmethyl)benzamide is then reacted with morpholine and formaldehyde in the presence of a catalyst, such as para-toluenesulfonic acid, to introduce the morpholin-4-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The furan and morpholine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)benzamide: Lacks the morpholin-4-ylmethyl group, making it less versatile in certain reactions.

    4-(morpholin-4-ylmethyl)benzamide: Lacks the furan-2-ylmethyl group, which may reduce its reactivity in specific contexts.

Uniqueness

N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of both furan and morpholine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(18-12-16-2-1-9-22-16)15-5-3-14(4-6-15)13-19-7-10-21-11-8-19/h1-6,9H,7-8,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOONPNVGQQYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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